molecular formula C18H23NO B2447455 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol CAS No. 416893-05-5

2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol

Cat. No.: B2447455
CAS No.: 416893-05-5
M. Wt: 269.388
InChI Key: ZEKWMEGSYHTUST-UHFFFAOYSA-N
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Description

2-{benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C18H23NO and a molecular weight of 269.39 g/mol . This chemical is characterized as an oily liquid at room temperature . It is a substituted amino alcohol, a class of compounds known for their versatile utility in organic synthesis and medicinal chemistry research. Researchers value this structural motif for its potential as a building block in the development of more complex molecules, such as pharmaceutical candidates or ligands for catalysts . For instance, structurally related azetidine derivatives have been investigated for the treatment of metabolic and inflammatory diseases, highlighting the relevance of such intermediates in drug discovery pipelines . As a life science reagent, it is offered in various purity grades and packaging specifications to meet diverse research needs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions.

Properties

IUPAC Name

2-[benzyl-[(2,5-dimethylphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-15-8-9-16(2)18(12-15)14-19(10-11-20)13-17-6-4-3-5-7-17/h3-9,12,20H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKWMEGSYHTUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation of Ethanolamine

Ethanolamine serves as a starting material for sequential N-alkylation:

  • First alkylation : Treating ethanolamine with benzyl bromide in dichloromethane and triethylamine yields N-benzyethanolamine.
  • Second alkylation : Reacting N-benzyethanolamine with 2,5-dimethylbenzyl bromide under similar conditions introduces the second substituent.

The patent CN105936627A highlights the use of dichloromethane and triethylamine for analogous N-alkylation steps, achieving 79–84% yields for structurally related compounds. However, steric hindrance from the 2,5-dimethyl group may necessitate elevated temperatures (50–60°C) and extended reaction times (2–3 hours).

One-Pot Double Alkylation

A streamlined one-pot method employs excess alkylating agents and phase-transfer catalysts. For example:

  • Reagents : Ethanolamine, benzyl bromide, 2,5-dimethylbenzyl bromide, K2CO3, tetrabutylammonium bromide (TBAB).
  • Conditions : Reflux in acetonitrile for 24 hours.
    This approach avoids intermediate isolation but risks diastereomer formation. The PMC study on benzyl ether synthesis reported 76–93% yields using MgO and methyl triflate in toluene, suggesting adaptability for amine alkylation.

Catalytic Tandem Synthesis

The RSC-developed tandem catalytic system (Cat. 1, Cs2CO3, methanol) enables one-pot formation of tertiary amines from primary amines and aldehydes. Adapting this for 2-{benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol:

  • Imine formation : Benzylamine reacts with 2,5-dimethylbenzaldehyde to form an imine.
  • Hydrogenation and alkylation : Catalytic hydrogenation followed by in situ reaction with ethylene oxide under basic conditions.

This method achieved 84–93% yields for N-methylated tertiary amines in the RSC study, with the catalyst tolerating electron-rich aryl groups.

Use of Protecting Groups

Benzyloxy Pyridine-Mediated Alkylation

The PMC protocol describes 2-benzyloxypyridine and methyl triflate for benzyl ether synthesis. Adapting this for amines:

  • Protection : Ethanolamine is protected as a benzyl ether using 2-benzyloxypyridine.
  • Alkylation : The protected amine reacts with 2,5-dimethylbenzyl bromide.
  • Deprotection : Hydrogenolysis removes the benzyl group.

While originally designed for ethers, this method’s mild conditions (0–90°C, toluene) and high yields (up to 93%) make it promising for acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

Method Yield Range Key Advantages Limitations
Reductive Amination 70–85% Fewer steps, high atom economy Requires strict stoichiometric control
Stepwise Alkylation 75–84% Selective, avoids over-alkylation Lengthy purification steps
Tandem Catalysis 80–93% One-pot, scalable Catalyst cost and availability
Protecting Groups 65–78% Compatible with sensitive functionalities Additional deprotection step required

Experimental Optimization

Solvent and Base Selection

  • Solvents : Toluene and trifluorotoluene are optimal for N-alkylation, minimizing side reactions.
  • Bases : Cs2CO3 outperforms K2CO3 in tandem catalysis, while MgO effectively scavenges acids in benzyloxy pyridine methods.

Temperature and Time

  • Reductive amination : 0°C to room temperature for imine formation, followed by 50°C for reduction.
  • Alkylation : 90°C for 24 hours ensures complete reaction in toluene.

Chemical Reactions Analysis

2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing complex molecules. It is particularly useful in studying reaction mechanisms due to its unique structure and reactivity patterns.

Biology

In biological research, 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol has been utilized in various biochemical assays. Its applications include:

  • Enzyme Interaction Studies : The compound is used to investigate interactions between enzymes and substrates.
  • Protein Binding Assays : It aids in understanding protein-ligand interactions, which are crucial for drug development.

Industry

This compound plays a role in the production of specialty chemicals and serves as an intermediate in the synthesis of other industrial compounds. Its unique properties make it valuable for developing new materials and formulations.

Research indicates that 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol exhibits significant biological activities:

  • Antibacterial Properties : Case studies have shown that derivatives of this compound can inhibit the growth of Escherichia coli at concentrations as low as 32 µg/mL while displaying low cytotoxicity towards human cells.
  • Antiproliferative Effects : Other studies reported potent antiproliferative effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Studies

Several case studies highlight the relevance of this compound:

  • Case Study 1 : A derivative demonstrated over 95% growth inhibition against Escherichia coli at a concentration of 32 µg/mL while showing negligible cytotoxicity towards human embryonic kidney cells.
  • Case Study 2 : Another study reported that certain derivatives exhibited potent antiproliferative effects against multiple cancer types while maintaining safety profiles comparable to established chemotherapeutics.

Mechanism of Action

The mechanism of action of 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol include:

The uniqueness of 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol, with the molecular formula C18H23NO and a molecular weight of 269.39 g/mol, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of benzyl chloride with 2,5-dimethylbenzylamine, followed by the addition of ethanolamine. Industrial methods may utilize continuous flow reactors to optimize yield and purity .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity
Recent studies have demonstrated promising anticancer properties of related compounds. For instance, derivatives similar to 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol have shown significant activity against various cancer cell lines, including leukemia and breast cancer. Notably, certain derivatives exhibited non-cytotoxic effects while maintaining high growth inhibition rates against cancer cells .

2. Antioxidant Properties
Compounds with similar structures have been evaluated for their antioxidant capabilities. For example, certain derivatives displayed high radical scavenging activity against DPPH and ABTS radicals, indicating potential protective effects against oxidative stress .

3. Enzyme Interaction
The compound is also utilized in biochemical assays to study enzyme interactions. Its ability to bind to specific enzymes may alter their activity, which is crucial for understanding metabolic pathways and signal transduction mechanisms.

Research Findings

A comprehensive review of existing literature reveals several key findings regarding the biological activity of 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol:

Study FocusFindings
Anticancer ActivityCompounds similar to 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol showed significant growth inhibition in leukemia and breast cancer cell lines .
Antioxidant ActivityDerivatives exhibited potent DPPH scavenging activity and lipid peroxidation inhibition .
Enzyme InteractionThe compound interacts with various enzymes, potentially influencing metabolic pathways .

Case Studies

Several case studies highlight the biological relevance of compounds related to 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol:

  • Case Study 1 : A derivative demonstrated a growth inhibition rate exceeding 95% against Escherichia coli at a concentration of 32 µg/mL while showing negligible cytotoxicity towards human embryonic kidney cells .
  • Case Study 2 : Another study reported that certain derivatives exhibited potent antiproliferative effects against multiple cancer types while maintaining safety profiles comparable to established chemotherapeutics .

The mechanism by which 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol exerts its biological effects involves its interaction with specific molecular targets such as receptors or enzymes. This binding can lead to alterations in enzyme activity or modulation of signal transduction pathways, contributing to its therapeutic potential .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key ConditionsReference
Reductive Amination75–8598NaBH₄, EtOH, 0°C
Catalytic Hydrogenation65–7095H₂ (1 atm), Pd-C, RT

Basic: What safety protocols are essential when handling 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact, which may cause irritation or inflammation .
  • Ventilation: Use a fume hood to avoid inhalation of dust/aerosols. The compound’s flash point is >150°C, but decomposition fumes may be toxic.
  • Spill Management: Absorb with inert material (e.g., vermiculite), seal in a container, and dispose as hazardous waste .

Basic: How can the compound’s structure be confirmed post-synthesis?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃): δ 7.3–7.1 (m, aromatic H), 3.6–3.4 (m, -CH₂-OH), 2.8–2.6 (m, -N-CH₂-), 2.3 (s, methyl groups) .
    • ¹³C NMR: Confirm presence of quaternary carbons from the 2,5-dimethylphenyl group.
  • Mass Spectrometry: ESI-MS expected [M+H]⁺ = 284.2 g/mol .

Advanced: How to design experiments to study the compound’s interactions with biological targets (e.g., ion channels or enzymes)?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes with targets (e.g., SARS-CoV-2 protease) .
  • In Vitro Assays:
    • Fluorescence Polarization: Measure binding affinity to purified receptors.
    • Patch Clamp: Test modulation of ion channels in HEK293 cells .
  • Dose-Response Curves: Determine IC₅₀ values using logarithmic concentrations (1 nM–100 µM) .

Advanced: What strategies resolve contradictions in the compound’s reactivity across different studies?

Answer:

  • Control Variables: Standardize solvent (e.g., DMF vs. EtOH), temperature, and catalyst load .
  • Computational Modeling: Compare reaction pathways using DFT calculations (e.g., Gaussian09) to identify energetically favorable mechanisms .
  • Replicate Conditions: If oxidation yields inconsistent products (e.g., ketones vs. aldehydes), verify oxidizing agents (KMnO₄ vs. CrO₃) and pH .

Advanced: How to optimize yield in large-scale synthesis while maintaining stereochemistry?

Answer:

  • Catalyst Screening: Test chiral catalysts (e.g., Ir-based) for enantioselective amination .
  • Process Monitoring: Use in-situ FTIR to track intermediate formation and adjust reaction time/temperature.
  • Scale-Up Protocol:
    • Step 1: Conduct pilot batches (10–100 g) with controlled stirring (500 rpm) to ensure homogeneity.
    • Step 2: Purify via flash chromatography (heptane:isopropyl acetate gradient) to retain stereochemical integrity .

Q. Table 2: Optimization Parameters

ParameterSmall Scale (1 g)Large Scale (100 g)
Yield (%)8570–75
Enantiomeric Excess98%95%
Reaction Time6 h8–10 h

Advanced: How does the compound’s 3D conformation impact its biological activity?

Answer:

  • Conformational Analysis: Use X-ray crystallography or NOESY NMR to determine spatial arrangement of benzyl and dimethylphenyl groups .
  • SAR Studies: Modify substituents (e.g., replace methyl with ethyl) and compare bioactivity. For example, 2,5-dimethyl substitution enhances lipophilicity, improving membrane permeability vs. unsubstituted analogs .

Advanced: What analytical techniques differentiate this compound from structurally similar derivatives?

Answer:

  • HPLC-MS/MS: Use a gradient elution (ACN/H₂O + 0.1% formic acid) to separate isomers based on retention time and fragmentation patterns .
  • Chiral Chromatography: Employ a Chiralpak AD-H column to resolve enantiomers, critical for pharmacology studies .

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